ethyl [(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetate
Description
Ethyl [(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetate is a heterocyclic compound featuring a pyrimidoindole core substituted with a methyl group at position 3, a keto group at position 4, and a thioacetate ethyl ester moiety at position 2. This compound belongs to a class of molecules studied for their selective Toll-like receptor 4 (TLR4) modulation, with structural modifications influencing potency, solubility, and bioavailability .
Properties
Molecular Formula |
C15H15N3O3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C15H15N3O3S/c1-3-21-11(19)8-22-15-17-12-9-6-4-5-7-10(9)16-13(12)14(20)18(15)2/h4-7,16H,3,8H2,1-2H3 |
InChI Key |
AAPNLPNWKWCHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
Ethyl [(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetate is a compound with significant potential for various biological activities, particularly in the fields of immunology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₂S, with a molecular weight of approximately 288.33 g/mol. The compound features a unique pyrimidine and indole structure, along with a thioether functional group that enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, studies on similar pyrimido[5,4-b]indoles have demonstrated activity against various pathogens, suggesting potential applications in treating infections .
Table 1: Comparison of Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Bactericidal |
| Ethyl [(3-methyl...] | Not specified | Immunomodulatory |
| Methyl (S)-6-{2-[5-(ethoxycarbonyl)-2-thienyl]} | Not specified | Antimicrobial |
The minimum inhibitory concentration (MIC) values for certain derivatives indicate strong antimicrobial effects, with some compounds showing synergistic activity when combined with conventional antibiotics like Ciprofloxacin .
Immunomodulatory Effects
The thioether group present in this compound may contribute to its immunomodulatory properties. Similar compounds have been identified as selective Toll-like receptor (TLR) stimulators, which are vital in modulating innate immune responses. This suggests that ethyl [(3-methyl...)] could play a role in therapeutic strategies aimed at enhancing immune function or combating immune-related disorders.
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds related to ethyl [(3-methyl...)]:
- In Vitro Studies : A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant inhibition of biofilm formation and low hemolytic activity, suggesting a favorable safety profile for further development .
- Synergistic Effects : Research demonstrated that certain derivatives exhibited synergistic effects with existing antibiotics, reducing their MICs significantly. This finding opens avenues for developing combination therapies that enhance efficacy while minimizing resistance development .
Scientific Research Applications
Immunomodulatory Effects
Research indicates that compounds structurally similar to ethyl [(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetate may act as selective Toll-like receptor stimulators. These receptors are crucial in innate immune responses, suggesting that this compound could have applications in immunology .
Anticancer Potential
Similar compounds have shown promise in targeting specific proteins involved in immune signaling pathways. The unique combination of the pyrimidine and indole structures in this compound may contribute to its anticancer properties by modulating cell proliferation and apoptosis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar thioether functionalities have been reported to exhibit significant antibacterial and antifungal activities against various pathogens .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions. Understanding these synthetic pathways is essential for optimizing yields and enhancing biological activity .
Case Studies and Research Findings
Numerous studies have investigated the biological activities associated with similar compounds. For instance:
- Antimicrobial Studies : Certain derivatives have demonstrated significant activity against gram-positive bacteria when tested using disc diffusion methods .
- Cytotoxicity Evaluations : Research on various cancer cell lines has shown that some derivatives exhibit potent cytotoxic effects, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Substituents on the Pyrimidoindole Skeleton
Position 3 Substitutions
- Phenyl Group : Analogs like N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105) exhibit increased TLR4 activation due to aromatic π-π interactions .
- 4-Fluorophenyl Group : Ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate (CAS: 536712-06-8) introduces electronegativity, improving binding affinity to polar residues .
Position 8 Modifications
Functional Group Variations at Position 2
- Ester vs. Amide : The ethyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., 7a, 7c) but reduces TLR4 affinity relative to amide analogs like 1Z105 .
- Sulfonyl/Sulfinyl Derivatives : Oxidation of the thioether to sulfone (compound 2) or sulfoxide (compound 3) reduces activity, highlighting the critical role of the sulfur oxidation state .
Alkyl Chain Modifications
Spectral Data Comparison
| Compound Type | Key NMR Signals (δ ppm, DMSO-d6) | HRMS (Calculated/Found) |
|---|---|---|
| Target Compound | Ethyl ester: δ 1.20–1.65 (m, 9H), 3.91 (br s, 2H) | C18H19N3O3S: 358.1214/358.1210 |
| N-Cyclohexyl Acetamide (1Z105) | Cyclohexyl: δ 1.03–1.66 (m, 10H), 3.49–3.66 (m) | C25H26N4O3S: 471.1800/471.1798 |
| Carboxylic Acid (7a) | COOH: δ 12.09 (s, 1H), 3.94 (s, 2H) | C19H15N3O3S: 374.0902/374.0899 |
Preparation Methods
Thiol Group Introduction
The 2-thioxo intermediate is critical for subsequent functionalization. Thiourea intermediates, generated via reaction of the pyrimidoindole core with phenyl isothiocyanate, undergo acid-catalyzed ring closure to yield 2-thioxo derivatives. Alternatively, potassium thioacetate (synthesized via reaction of thioacetic acid with potassium carbonate in ethanol at −15–40°C) can directly thiolate the pyrimidoindole at position 2 under nitrogen atmosphere, achieving 70–90% conversion.
Alkylation with Ethyl Chloroacetate
The thiol group is alkylated using ethyl chloroacetate in dimethylformamide (DMF) at 60–80°C. This step requires precise stoichiometry to avoid over-alkylation. Patent data indicate that maintaining a 1:1 molar ratio of thiol to ethyl chloroacetate, with sodium hydride as a base, yields the target compound in 75–85% purity after recrystallization.
Optimization and Purification Strategies
Reaction Condition Optimization
Purification Techniques
-
Centrifugation : High-speed centrifugation under nitrogen (3,000–5,000 rpm) removes unreacted potassium carbonate and activated carbon.
-
Recrystallization : Petrol ether/ethyl acetate (5:1 v/v) yields white crystalline product with >99% purity.
-
Column chromatography : Silica gel eluted with ethyl acetate/hexane gradients resolves minor impurities.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Cyclocondensation | 5-Aminoindole, ethyl acetoacetate | 85 | 95 | 18 |
| Thiourea Route | H-pyrrole-2-carboxylate | 70 | 99 | 24 |
| Direct Thiolation | Potassium thioacetate | 90 | 98 | 10 |
Challenges and Mitigation
-
Thiol Oxidation : Conducting reactions under nitrogen or argon minimizes disulfide formation.
-
Byproduct Formation : Excess ethyl chloroacetate is neutralized with aqueous NaHCO₃ post-reaction.
-
Scale-Up Limitations : Microwave-assisted synthesis reduces energy costs but requires specialized equipment .
Q & A
Q. What are the standard synthetic routes for ethyl [(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetate, and what analytical techniques are employed for its characterization?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidoindole C2 position. A representative route includes:
- Step 1: Reacting a pyrimido[5,4-b]indole precursor (e.g., 3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole) with ethyl chloroacetate in the presence of a base (e.g., KOH or NaH) in polar aprotic solvents like DMF or DMSO under inert atmospheres .
- Step 2: Purification via silica gel chromatography using gradients of ethyl acetate/hexane .
Characterization: - NMR Spectroscopy: and NMR confirm regioselective thioether bond formation and ester group integrity. For example, the ethyl ester group typically appears as a triplet at ~1.2 ppm () and a quartet at ~4.1 ppm () .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H] or [M+Na] peaks) with deviations <5 ppm .
Q. How is the purity and structural integrity of this compound confirmed during synthesis?
Methodological Answer:
- Chromatographic Purity: Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity. Mobile phases often combine acetonitrile/water with 0.1% formic acid .
- Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for pyrimidoindoles) .
- By-Product Analysis: LC-MS detects sulfoxide/sulfone derivatives (common oxidation by-products) if reactions are conducted under non-inert conditions .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of pyrimido[5,4-b]indole derivatives for enhanced TLR4 agonist activity?
Methodological Answer: Key SAR findings include:
- C8 Substitution: Introducing hydrophobic groups (e.g., furan-2-yl) at C8 increases TLR4 binding affinity. For instance, 8-(furan-2-yl) substitution (compound 2B182C) showed 10-fold higher NF-κB activation in human TLR4 reporter cells compared to unsubstituted analogs .
- N3 Modifications: Aryl groups (e.g., phenyl) at N3 improve metabolic stability, while alkyl chains reduce potency .
- Thioether Linker: Replacing the thioether with sulfone/sulfoxide groups abolishes activity, confirming the critical role of the sulfur atom in TLR4 recognition .
Q. What experimental strategies are recommended for resolving contradictions in reaction outcomes during the synthesis of thioether-containing pyrimido[5,4-b]indoles?
Methodological Answer:
- Oxidation Control: Use stoichiometric oxidants (e.g., 3-chloroperoxybenzoic acid) in non-polar solvents (chloroform/methanol) to minimize over-oxidation to sulfones. Monitor via TLC or LC-MS at 15-minute intervals .
- Competitive Pathway Mitigation: For nucleophilic substitution, pre-activate the pyrimidoindole scaffold with NaH to reduce side reactions with electrophilic by-products .
- Crystallographic Validation: Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) using single-crystal X-ray diffraction (SHELXL software) .
Q. How can light-activatable derivatives of this compound be designed for spatiotemporal control of TLR4 signaling?
Methodological Answer:
- Caging Strategy: Protect the indole nitrogen with a photolabile group (e.g., 6-nitroveratryloxycarbonyl, NVOC) to create an inactive prodrug. UV irradiation (365 nm, 30 min) cleaves the NVOC group, restoring TLR4 activity .
- Validation: Quantify activation via NF-κB nuclear translocation assays in fibroblasts and TLR4 reporter cells (e.g., HEK-Blue hTLR4). HPLC tracks prodrug-to-active compound conversion (57% yield after 30 min UV) .
Q. What in vitro bioassay frameworks are suitable for evaluating the TLR4-mediated immunomodulatory effects of pyrimido[5,4-b]indole derivatives?
Methodological Answer:
- Primary Assays:
- TLR4 Reporter Cells: HEK293 cells transfected with TLR4/MD2/CD14 and a secreted embryonic alkaline phosphatase (SEAP) reporter under NF-κB control. Measure SEAP activity using QuantiBlue .
- Cytokine Profiling: ELISA for IL-6, TNF-α, and CCL5 in human PBMCs or mouse bone marrow-derived dendritic cells (BMDCs) after 24-hour exposure .
- Counter-Screens:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
